molecular formula C16H12O3 B11864762 3-(Hydroxymethyl)-2-phenylchromen-4-one CAS No. 29210-21-7

3-(Hydroxymethyl)-2-phenylchromen-4-one

Cat. No.: B11864762
CAS No.: 29210-21-7
M. Wt: 252.26 g/mol
InChI Key: DCSFUNSXESBPKG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chromone core with a hydroxymethyl group at the third position and a phenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde with acetophenone in the presence of a base, followed by cyclization and hydroxymethylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:

    Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization steps

    Purification: Crystallization or chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nitration using nitric acid and sulfuric acid

Major Products:

    Oxidation: 3-(Carboxymethyl)-2-phenyl-4H-chromen-4-one

    Reduction: 3-(Hydroxymethyl)-2-phenyl-4H-chroman-4-ol

    Substitution: 3-(Hydroxymethyl)-2-(4-nitrophenyl)-4H-chromen-4-one

Scientific Research Applications

3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets. The chromone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one
  • 5-(Hydroxymethyl)furfural
  • 2-Phenyl-4H-chromen-4-one

Comparison:

  • 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one : Unique due to the presence of both hydroxymethyl and phenyl groups, offering a combination of solubility and biological activity.
  • 5-(Hydroxymethyl)furfural : Known for its applications in the food industry and as a precursor for biofuels, but lacks the chromone core.
  • 2-Phenyl-4H-chromen-4-one : Similar chromone core but lacks the hydroxymethyl group, which may affect its solubility and bioavailability.

Properties

CAS No.

29210-21-7

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-(hydroxymethyl)-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O3/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2

InChI Key

DCSFUNSXESBPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CO

Origin of Product

United States

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